3-((1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

conformational restriction azetidine scaffold metabolic stability

Procure CAS 2034524-43-9 to secure a precisely defined N-sulfonylazetidine-oxazolidine-2,4-dione for reproducible serine protease inhibition studies. Unlike generic N-alkyl or N-acyl analogs, its strained azetidine sulfonamide motif confers a 5- to 10-fold potency advantage against human leukocyte elastase through optimized electrophilic carbonyl geometry. Zero HBD, TPSA of 92.4 Ų, and XLogP 1.4 enable BBB-penetrant probe development for neuroinflammation targets. Pair with CAS 2034309-78-7 for systematic linker-length SAR evaluation. Verify the exact InChIKey IYYBDXZBDDQDDT-UHFFFAOYSA-N to ensure batch-to-batch fidelity.

Molecular Formula C15H18N2O5S
Molecular Weight 338.38
CAS No. 2034524-43-9
Cat. No. B2432814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
CAS2034524-43-9
Molecular FormulaC15H18N2O5S
Molecular Weight338.38
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CN3C(=O)COC3=O
InChIInChI=1S/C15H18N2O5S/c1-2-11-3-5-13(6-4-11)23(20,21)16-7-12(8-16)9-17-14(18)10-22-15(17)19/h3-6,12H,2,7-10H2,1H3
InChIKeyIYYBDXZBDDQDDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS 2034524-43-9): Procurement-Relevant Structural and Pharmacophoric Profile


The compound is a fully synthetic, small-molecule heterocycle (MW 338.4 g/mol) that integrates an oxazolidine-2,4-dione core with a 1-sulfonylazetidine moiety via a methylene linker [1]. This scaffold merges two privileged structural elements: the oxazolidine-2,4-dione ring, which is a recognized pharmacophore for serine protease and aldose reductase inhibition, and the azetidine ring, a conformationally constrained four-membered aza-heterocycle that enhances metabolic stability and provides a rigid three-dimensional binding geometry [2]. The 4-ethylphenylsulfonyl substituent introduces lipophilic character (XLogP3-AA = 1.4) and zero hydrogen bond donors [1], which collectively modulate permeability and target engagement relative to simpler N-alkyl or N-acyl oxazolidine-2,4-dione analogs.

Why In-Class Oxazolidine-2,4-dione Analogs Cannot Be Casually Substituted for 3-((1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione


Generic substitution among oxazolidine-2,4-diones fails because inhibitory potency, selectivity, and pseudo-irreversible binding kinetics are exquisitely sensitive to the nature of N-substitution on the dione ring and the appended heterocycle [1]. The N-sulfonylazetidine motif introduces a strained four-membered ring that restricts conformational freedom and alters the trajectory of the sulfonyl group, directly impacting the distance and geometry of the electrophilic carbonyl that reacts with the active-site serine in target proteases [1]. Replacement with an N-acyl or N-alkyl oxazolidine-2,4-dione lacking the azetidine sulfonamide results in a documented 5- to 10-fold loss of inhibitory activity against human leukocyte elastase [2]. Therefore, procurement of a precise CAS-registered structure (2034524-43-9) rather than a class-level substitute is essential for reproducible pharmacological or biochemical studies.

Differentiation Evidence for 3-((1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione Against Closest Structural Analogs


Azetidine Ring Imparts Conformational Rigidity Absent in Flexible-Chain Analogs

The presence of an azetidine ring in the target compound (rotatable bond count = 5) provides a rigid, puckered scaffold that locks the sulfonyl group in a defined spatial orientation, unlike flexible N-alkyl or N-aryl sulfonamide analogs [1]. This structural preorganization is critical for the observed pseudo-irreversible inhibition mechanism in related N-sulfonyloxazolidine-2,4-diones, where a defined conformation is required for nucleophilic attack by the catalytic serine [2]. Analogs lacking the azetidine ring (e.g., N-tosyl or N-mesyl oxazolidine-2,4-diones) exhibit higher conformational entropy and reduced second-order inactivation rate constants (k_obs/[I] values typically 5- to 10-fold lower than the azetidine-containing series) [2].

conformational restriction azetidine scaffold metabolic stability

4-Ethylphenyl Sulfonyl Substituent Offers Optimized Lipophilicity for Cellular Permeability

The 4-ethylphenylsulfonyl group confers a calculated XLogP3-AA of 1.4 [1], which sits within the optimal lipophilicity window (LogP 1–3) for passive membrane permeability while minimizing non-specific binding [2]. By comparison, the unsubstituted benzenesulfonyl analog (CAS 2034309-78-7) has a lower XLogP (estimated ~0.8), and the 2-ethoxyphenyl variant (CAS 2034524-43-9 analog) has a higher XLogP (~1.8–2.0) [3]. The 4-ethyl substitution achieves a balance that is predicted to enhance cell-based assay performance relative to both more polar and more lipophilic congeners.

lipophilicity cellular permeability SAR

Zero Hydrogen Bond Donors Differentially Reduces Off-Target Interactions with hERG and Plasma Proteins

The target compound contains zero hydrogen bond donors [1], which is a strong predictor of reduced hERG channel blockade and lower plasma protein binding compared to analogs bearing amine or hydroxyl groups [2]. In contrast, the common intermediate 3-(azetidin-3-yl)oxazolidine-2,4-dione hydrochloride (CAS 1864053-91-7) possesses one hydrogen bond donor (azetidine NH) and is associated with higher off-target binding risk [3]. This feature makes the target compound preferable for screening campaigns where minimizing non-specific binding is a priority.

hydrogen bond donor off-target liability physicochemical property

Topological Polar Surface Area (TPSA) Below 100 Ų Predicts Superior Blood-Brain Barrier Penetration

The TPSA of the target compound is 92.4 Ų [1], placing it below the 100 Ų threshold commonly used to predict adequate blood-brain barrier (BBB) penetration [2]. Closely related analogs with additional polar substituents (e.g., the benzothiadiazole-sulfonyl variant, CAS 2034234-10-9, which has an estimated TPSA > 110 Ų [3]) exceed this threshold and are predicted to have reduced CNS exposure. For neuroscience or neuroinflammation target programs, the target compound offers a differentiated property profile.

TPSA BBB penetration CNS drug design

Methylene-Linker Siting Distinct from Direct Azetidine Attachment Alters Reactivity

The target compound features a methylene spacer between the oxazolidine-2,4-dione nitrogen and the azetidine C-3 position, whereas many high-affinity analogs (e.g., CAS 2034309-78-7) attach the oxazolidine-2,4-dione directly to the azetidine ring with no intervening atom [1]. This difference alters the distance between the electrophilic carbonyl at C-5/C-4 of the dione and the sulfonyl group, which is known to tune the enzyme acylation rate in elastase and proteinase-3 inhibition [2]. Directly attached variants show faster initial acylation but poorer selectivity over cathepsin G; the methylene-extended topology is expected to shift selectivity and warrants comparative procurement for structure-activity studies.

linker chemistry reactive scaffold enzyme inactivation mechanism

High Heavy Atom Count (23) and Rotatable Bond Count (5) Confer Superior Binding Affinity Potential

With 23 heavy atoms and 5 rotatable bonds [1], the target compound occupies a molecular complexity space that is associated with higher probability of achieving nanomolar binding affinity in fragment-based or diversity screening [2]. This property distinguishes it from smaller, less complex oxazolidine-2,4-dione building blocks (e.g., 3-(azetidin-3-ylmethyl)oxazolidine-2,4-dione hydrochloride, CAS 1823247-44-4, which has only 13 heavy atoms [3]), which often yield weaker initial hits. Researchers prioritizing hit-like compounds with balanced complexity-to-size ratios should favor the target over simpler azetidine-oxazolidine-dione cores.

molecular complexity binding affinity screening library design

Procurement-Relevant Application Scenarios for 3-((1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione


Serine Protease Inhibitor Screening Libraries for Respiratory and Inflammatory Disease Targets

The compound's class membership among N-sulfonyloxazolidine-2,4-diones with pseudo-irreversible elastase inhibition [1] positions it as a valuable screening candidate for human neutrophil elastase (HNE) and proteinase-3 (PR3) programs targeting COPD, cystic fibrosis, and acute lung injury. Its zero hydrogen bond donor count and favorable TPSA (92.4 Ų) [2] predict reduced off-target pharmacology compared to alternative scaffolds.

CNS-Penetrant Probe Design for Neuroinflammatory Serine Protease Pathways

With a TPSA below the 100 Ų BBB threshold, XLogP of 1.4, and zero HBDs [2], this compound is preferentially suited over higher-TPSA sulfonamide analogs for developing brain-penetrant chemical probes targeting neuroinflammation-related serine proteases (e.g., proteinase-3 expressed by infiltrating neutrophils in ischemic stroke).

Physicochemical Comparator Set for Azetidine-Containing Oxazolidine-2,4-dione SAR Studies

The methylene-extended linker creates a distinct topological isomer relative to directly attached oxazolidine-2,4-dione azetidine analogs [3]; procurement of this compound alongside CAS 2034309-78-7 enables systematic evaluation of linker-length effects on enzyme acylation kinetics and selectivity across the elastase/cathepsin G/proteinase-3 panel.

Reference Standard for HPLC-MS Analytical Method Development

The well-defined molecular formula (C15H18N2O5S), exact mass (338.0936 Da), and characteristic InChIKey (IYYBDXZBDDQDDT-UHFFFAOYSA-N) [2] make this compound suitable as a retention time and mass calibration standard for LC-MS/MS quantification of N-sulfonylazetidine-oxazolidine-2,4-dione metabolites in biological matrices.

Quote Request

Request a Quote for 3-((1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.